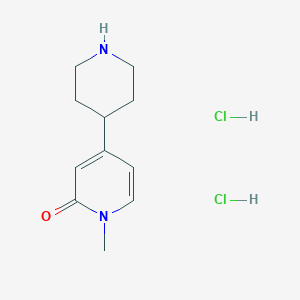

1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride is a complex organic compound. It likely contains a pyridinone ring, which is a type of heterocyclic compound, and piperidine rings, which are common in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, with the piperidine and pyridinone rings contributing to its three-dimensional shape. The presence of the dihydrochloride indicates that it is likely a salt, with two chloride ions balancing the charge of the organic cation .Chemical Reactions Analysis

As an organic compound, this compound would be expected to undergo various chemical reactions typical of its functional groups. These could include nucleophilic substitutions, eliminations, and possibly others depending on the exact structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a dihydrochloride salt, it would likely be soluble in water. Its melting and boiling points, as well as other properties, would depend on the exact arrangement of its atoms .Scientific Research Applications

Synthesis of Functionalized Compounds

Research has developed methods to synthesize functionalized 4H-Pyrano[3,2-c]pyridines using 4-hydroxy-6-methyl-2-pyridone, demonstrating the versatility of pyridone derivatives in creating complex organic structures. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Mekheimer, Mohamed, & Sadek, 1997).

Novel Molecular Designs for Near-Infrared Absorbers

A study introduced a new molecular design that incorporates a spiro-piperidine unit into synthetic bacteriochlorins. This approach allows for the tailoring of bacteriochlorins' spectral properties for applications in photodynamic therapy and solar energy conversion (Reddy et al., 2013).

Formation of Polymeric Coordination Complexes

In the presence of certain catalysts, acetamidine hydrochloride and p-aminobenzamidine dihydrochloride can react to form mixtures of pyrimidine and piperidone derivatives, alongside polymeric coordination complexes. These findings have implications for the development of new materials with potential applications in catalysis and materials science (Klimova et al., 2013).

Antimycobacterial Spiro-pyrido-pyrrolizines and Pyrrolidines

An efficient synthesis method for novel spiro compounds, including 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, was developed. These compounds showed significant in vitro activity against Mycobacterium tuberculosis strains, highlighting the potential of piperidinyl-pyridinone derivatives in developing new antimycobacterial agents (Kumar et al., 2009).

Discovery of Antimycobacterial Spiro-piperidin-4-ones

Another study described the synthesis and biological evaluation of spiro-piperidin-4-ones, demonstrating their effectiveness against Mycobacterium tuberculosis. This work underscores the importance of piperidinone derivatives in the search for new therapeutic agents (Kumar et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9;;/h4,7-9,12H,2-3,5-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKKGHLVOPEPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655019.png)

![3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2655021.png)

![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655026.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2655027.png)

![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)